

Application Notes: Indomethacin in Cell Culture

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Compound of Interest

Compound Name: *Indisan*

Cat. No.: B12728326

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Introduction

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potent anti-inflammatory, analgesic, and antipyretic properties.^{[1][2]} Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins from arachidonic acid.^{[1][3][4]} Prostaglandins are key mediators of inflammation, pain, and fever.^[2] Beyond its anti-inflammatory role, Indomethacin has garnered significant interest in cancer research. Numerous studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.^{[5][6][7]} These anticancer effects are mediated through both COX-dependent and COX-independent pathways.^[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing Indomethacin in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The cytotoxic and biological effects of Indomethacin vary depending on the cell line and the duration of exposure. The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) reported in various studies.

Table 1: IC50 Values of Indomethacin in Various Cell Lines

Cell Line	Cell Type	IC50 Value	Assay/Notes
Human COX-1	Recombinant Enzyme	18 nM (0.018 μ M)	Enzyme inhibition assay in CHO cells.[9] [10]
Human COX-2	Recombinant Enzyme	26 nM (0.026 μ M)	Enzyme inhibition assay in CHO cells.[9] [10]
Mononuclear cells	Human	0.3 μ M	Inhibition of PGE-2 production.[9]
RAW 264.7	Murine Macrophage	60.88 μ M	NO radical scavenging activity. [11]
MDA-MB-468	Human Breast Cancer	15.7 μ M	Antiproliferative activity after 48h (NLC formulation).[12]
PC-3	Human Prostate Cancer	74.1 μ M	Antiproliferative activity after 48h (NLC formulation).[12]
HepG2	Human Liver Cancer	2.13 μ M	Cytotoxicity of an Indomethacin derivative.[13]
HeLa	Human Cervical Cancer	16 μ M	Cytotoxicity of an Indomethacin-methotrexate hybrid. [13]
MCF-7	Human Breast Cancer	10 μ M	Cytotoxicity of an Indomethacin-methotrexate hybrid. [13]
HL-60	Human Promyelocytic Leukemia	36.9 μ g/ml (~103 μ M)	Cytotoxicity of an Indomethacin methyl ester derivative.[14]

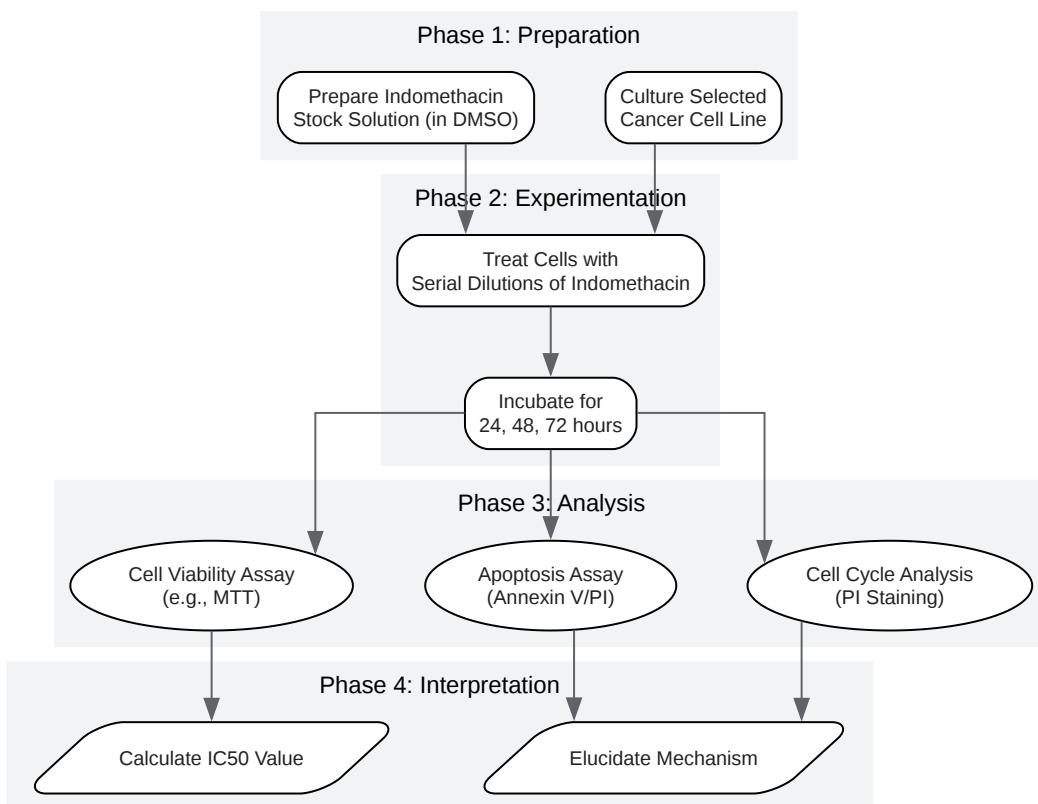
Table 2: Effective Concentrations of Indomethacin for Various Cellular Effects

Effect	Cell Line(s)	Concentration Range	Duration
Inhibition of Cell Proliferation	Lewis Lung Carcinoma	10-20 μ M	Not Specified
Apoptosis Induction	GLC4-Adr (SCLC)	25-50 μ M	16-24 hours
Apoptosis Induction	NCI-H1299 (Lung Cancer)	500 μ M	Not Specified
Cell Cycle Arrest (G1)	HEY, OVCAR5, UCI-101 (Ovarian Cancer)	300 μ M	24-48 hours
Cell Cycle Arrest (G1)	Rat Hepatoma, Human Fibroblasts	Not Specified	48 hours
Inhibition of Cell Migration	HT29, A431 (Colon, Epidermoid Carcinoma)	1-10 μ M	24-48 hours
Sensitization to Macrophage Cytotoxicity	NIH3T3, M109	50 μ M	3 days

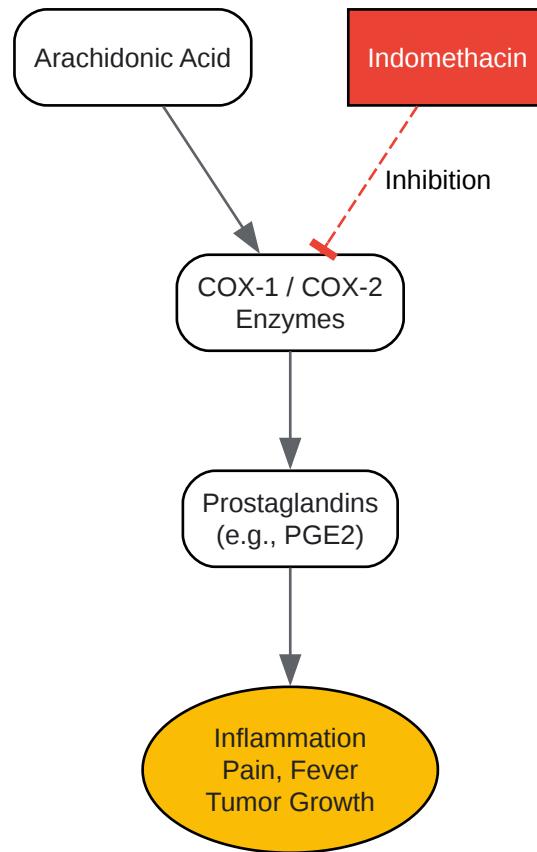
Mandatory Visualization

Experimental and Signaling Pathway Diagrams

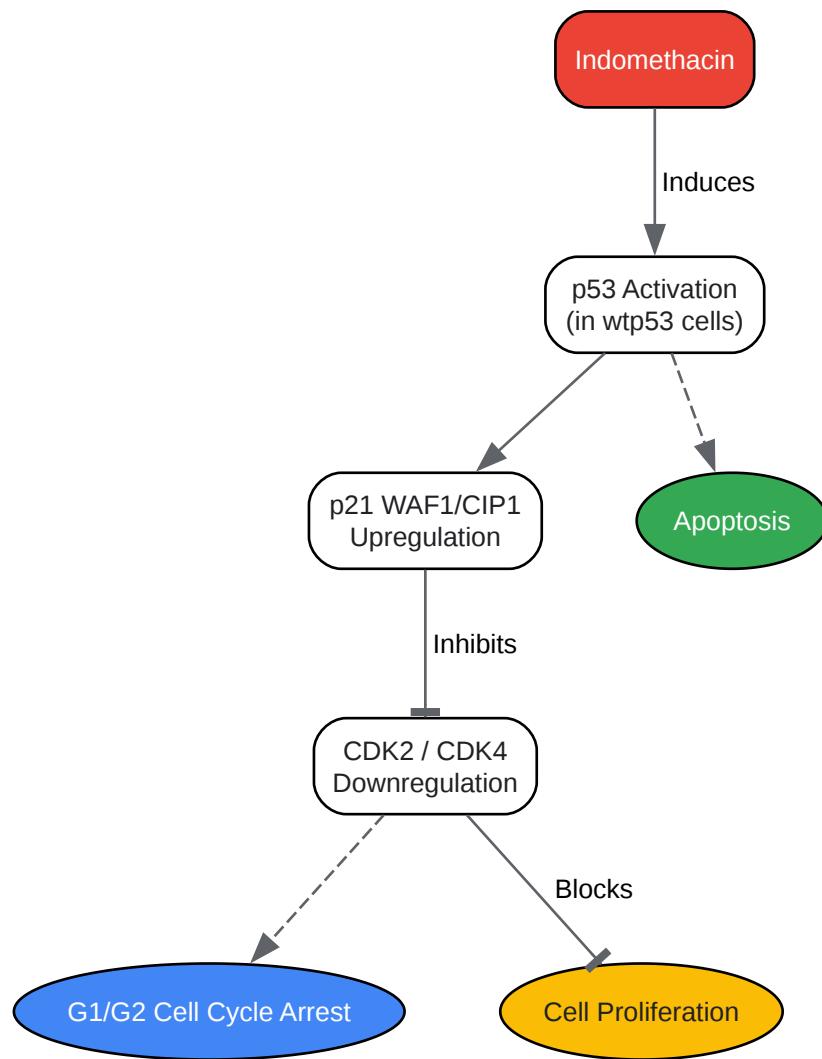
General Workflow for Indomethacin Cytotoxicity Assessment



Indomethacin's COX-Dependent Signaling Pathway



Indomethacin's COX-Independent Pathway (p53-Dependent)

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